4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a pyrrolopyrazolone derivative characterized by a bicyclic core fused with aryl and alkyl substituents. Its structure features a 4-fluorophenyl group at position 4, a 2-hydroxyphenyl group at position 3, and a 2-phenylethyl chain at position 3. The compound’s stereoelectronic properties are influenced by the fluorophenyl (electron-withdrawing) and hydroxyphenyl (hydrogen-bonding) groups, while the phenylethyl substituent may enhance lipophilicity and membrane permeability.
Properties
Molecular Formula |
C25H20FN3O2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20FN3O2/c26-18-12-10-17(11-13-18)24-21-22(19-8-4-5-9-20(19)30)27-28-23(21)25(31)29(24)15-14-16-6-2-1-3-7-16/h1-13,24,30H,14-15H2,(H,27,28) |
InChI Key |
CXLWOEKFLWICEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Dihydropyrrolopyrazole Derivatives
Core Heterocycle Formation
The dihydropyrrolo[3,4-c]pyrazole scaffold is typically constructed via [3+2] cycloaddition reactions between maleic anhydride derivatives and hydrazones. For example, 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is synthesized by reacting maleic anhydride with phenylethylamines in acetic anhydride, followed by cycloaddition with arylhydrazones. This method emphasizes the importance of electron-deficient dipolarophiles in facilitating regioselective ring closure.
Step-by-Step Preparation Methods
Intermediate Synthesis
Maleic Anhydride Derivative Formation
- Step 1 : Maleic anhydride (10 mmol) is reacted with 2-phenylethylamine (10 mmol) in diethyl ether, yielding 1-(2-phenylethyl)-pyrrole-2,5-dione (M1 ).
- Step 2 : M1 is treated with sodium acetate in acetic anhydride to enhance electrophilicity, critical for subsequent cycloaddition.
Hydrazone Preparation
Cycloaddition and Ring Closure
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Cycloaddition Temp. | Reflux (78°C) | 75% → 89% | |
| Solvent | Ethanol | 65% → 82% | |
| Acid Catalyst | Acetic Acid | 70% → 85% |
Elevated temperatures improve reaction kinetics, while ethanol stabilizes intermediates via hydrogen bonding.
Catalytic Systems
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) confirms >98% purity for clinical-grade material.
Applications and Pharmacological Relevance
Biological Activity
- Anti-Inflammatory : IC₅₀ = 4.50 μM against COX-2, attributed to hydrogen bonding with Ser530.
- Antimicrobial : MIC = 8 μg/mL against S. aureus due to fluorophenyl-mediated membrane disruption.
Chemical Reactions Analysis
Synthetic Methodologies
The synthesis of this compound involves multi-step pathways, typically leveraging hydrazine-mediated cyclization and substitution reactions. Key steps include:
-
Core Formation : Reaction of substituted chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate under optimized conditions (Table 1) .
-
Substituent Introduction : Sequential alkylation and aryl substitution via nucleophilic aromatic substitution (SNAr) or Suzuki coupling .
Table 1 : Optimized Reaction Conditions for Pyrrolo[3,4-c]Pyrazole Core Formation
| Entry | Molar Ratio (Core:Hydrazine) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1:5 | Dioxane | 80 | 20 | 78 |
Hydroxyphenyl Group
-
Acetylation : Reacts with acetyl chloride in pyridine to form the corresponding acetate ester (yield: 85–92%) .
-
Sulfonation : Treatment with sulfuric acid yields sulfonated derivatives, enhancing solubility for pharmacological studies .
Fluorophenyl Group
-
Nucleophilic Substitution : Undergoes SNAr with amines (e.g., piperidine) at 120°C in DMF, replacing fluorine with amine groups (yield: 65–72%).
-
Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids, facilitated by Pd(PPh₃)₄ (yield: 58–63%) .
Phenylethyl Side Chain
-
Oxidation : Catalytic hydrogenation with Pd/C converts the ethyl group to a carboxylic acid (yield: 45–50%).
Heterocyclic Core Reactivity
The dihydropyrrolo[3,4-c]pyrazole core demonstrates unique reactivity:
-
Ring-Opening : Treatment with HCl in ethanol opens the pyrrole ring, forming a linear diketone intermediate (yield: 82%) .
-
Cycloaddition : Reacts with maleic anhydride in DCM to form fused bicyclic adducts (yield: 70–75%) .
Table 2 : Key Reactions of the Dihydropyrrolo[3,4-c]Pyrazole Core
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetylation | AcCl, Pyridine, 0°C→RT | Acetylated hydroxyphenyl derivative | 85–92 |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, DMF | Biaryl derivative | 58–63 |
| Ring-Opening | 6M HCl, EtOH, reflux | Linear diketone | 82 |
Redox Reactions
-
Oxidation : The dihydro moiety oxidizes to a fully aromatic pyrazole using KMnO₄ in acidic conditions (yield: 88%) .
-
Reduction : NaBH₄ in methanol reduces carbonyl groups to alcohols (yield: 60–68%).
Biological Interactions
Though not fully elucidated, preliminary studies suggest:
-
Enzyme Inhibition : The fluorophenyl and hydroxyphenyl groups interact with cyclooxygenase-2 (COX-2) active sites, mimicking NSAID activity .
-
Metal Chelation : The hydroxyl groups bind Fe³⁺ and Cu²⁺, potentially contributing to antioxidant properties .
Stability and Degradation
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in specific ways, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Electronic and Steric Effects
Solubility and Lipophilicity
- The 3-pyridinylmethyl group in ’s compound enhances water solubility due to its basic nitrogen, whereas the target compound’s 2-phenylethyl chain increases hydrophobicity .
- The methoxypropyl substituent in balances lipophilicity and polarity, making it intermediate in solubility compared to the target compound .
Structural Conformation
- Crystallographic studies (using SHELX software ) reveal that isostructural analogs () exhibit planar cores with one perpendicular fluorophenyl group, similar to the target compound. This conformation may stabilize crystal packing and influence molecular recognition .
Implications for Further Research
- Pharmacological Profiling : While structural data are abundant, comparative biological activity data (e.g., kinase inhibition, cytotoxicity) are lacking. Functional assays are needed to correlate substituent effects with bioactivity.
- Optimization Strategies : Replacing the 2-phenylethyl group with polar substituents (e.g., pyridinylmethyl or methoxypropyl) could improve solubility without compromising target engagement .
Biological Activity
The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenyl group and a hydroxyl group that may contribute to its biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to our target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Pyrazole Derivative X | 85 | 93 | 10 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have reported that related pyrazole derivatives exhibited potent antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7). For example, one derivative demonstrated an IC50 value of 0.08 µM , indicating strong activity comparable to established chemotherapeutic agents .
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Pyrazole Derivative Y | 0.08 |
| HCT116 | Pyrazole Derivative Z | 0.15 |
3. Antimicrobial Activity
Antimicrobial testing has shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. A specific derivative was tested against these pathogens at a concentration of 40 µg/mL , demonstrating promising results compared to standard antibiotics .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Compound Tested | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| E. coli | Pyrazole Derivative A | 40 | 90 |
| Staphylococcus aureus | Pyrazole Derivative B | 40 | 85 |
The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. For example, some studies have highlighted the inhibition of cyclooxygenase (COX) enzymes as a critical mechanism for their anti-inflammatory effects . Additionally, the interaction with metabolic enzymes such as acetylcholinesterase suggests potential neuroprotective properties .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole derivative showed a significant reduction in inflammatory markers in patients with rheumatoid arthritis.
- Case Study 2 : Another study reported that patients receiving treatment with pyrazole analogs experienced reduced tumor sizes in breast cancer cases.
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (e.g., xylene vs. ethanol) impacts reaction rates and byproduct formation.
- Acidic/basic workup (e.g., 5% NaOH) improves yield by removing unreacted starting materials .
Which spectroscopic and crystallographic techniques are optimal for characterizing its structure?
Answer:
Primary Methods :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substituent positions .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 471.5) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and dihedral angles (e.g., pyrrolo-pyrazole ring puckering at 15–20°) .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d6) | 2-hydroxyphenyl -OH at δ 9.8 ppm | |
| X-ray | Dihedral angle: 18.7° between fused rings |
How can molecular docking studies predict its bioactivity?
Answer:
Methodology :
Target Selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural analogs .
Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
Validation : Compare binding affinities with known inhibitors (e.g., pyrazoline-based anticancer agents).
Example : Docking into the ATP-binding pocket of CDK2 revealed hydrogen bonding with Glu81 and hydrophobic interactions with Phe82 .
What strategies resolve contradictions in reported synthetic yields?
Answer:
Common Issues :
- Variable Yields (40–75%) : Attributed to solvent purity (e.g., anhydrous vs. technical-grade xylene) .
- Byproduct Formation : Use of chloranil as an oxidizing agent reduces side reactions but requires strict stoichiometric control .
Q. Mitigation :
- Process Analytics : Monitor reaction progress via TLC or in-situ IR.
- Catalyst Screening : Test Pd/C or FeCl3 for regioselective cyclization .
How to analyze regiochemical outcomes in its derivatives?
Answer:
Approach :
Substituent Effects : Electron-withdrawing groups (e.g., -NO2) favor para-substitution on the fluorophenyl ring .
Reaction Conditions : Higher temperatures (e.g., 100°C) promote kinetic vs. thermodynamic control in ring closure .
Case Study : Nitration of the phenylethyl group yielded a 3:1 ratio of meta/para isomers, confirmed by NOESY .
What are its key physicochemical properties affecting experimental design?
Answer:
Critical Properties :
- Solubility : Poor in water (<0.1 mg/mL); use DMSO or DMF for in vitro assays .
- Stability : Degrades at pH < 4; store in amber vials at -20°C to prevent photolysis .
What in vitro models assess its pharmacokinetics?
Answer:
Models :
- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure half-life .
- Caco-2 Permeability : Predicts intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .
How to address discrepancies in biological activity data?
Answer:
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
